molecular formula C15H12FN3O2 B2730695 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034266-07-2

2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2730695
CAS No.: 2034266-07-2
M. Wt: 285.278
InChI Key: DCBWJGDPIRRYLP-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a pyrazolo[1,5-a]pyridinyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the fluorophenoxy group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.

    Acetamide formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group or the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: Shares a similar pyrazolo[1,5-a]pyridine core but differs in the substituents.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but differ in the nitrogen placement and substituents.

Uniqueness

2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is unique due to its specific combination of a fluorophenoxy group and a pyrazolo[1,5-a]pyridinyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBWJGDPIRRYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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